Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate (CAS 2098105-33-8) is a privileged thienopyrimidine scaffold for kinase inhibitor discovery. The 2-methyl group provides critical steric and electronic differentiation for target selectivity, while the thiophen-3-yl C6 attachment ensures optimal hinge-region binding geometry absent in regioisomers. The ethyl ester offers cell-permeable, esterase-independent intracellular target engagement. Ideal for EGFR, VEGFR-2, JAK2, or MARK4 programs. Order now for rapid amide library synthesis.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 2098105-33-8
Cat. No. B1490468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate
CAS2098105-33-8
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)C2=CSC=C2)C
InChIInChI=1S/C12H12N2O2S/c1-3-16-12(15)11-6-10(13-8(2)14-11)9-4-5-17-7-9/h4-7H,3H2,1-2H3
InChIKeyLUGCQRMIICMUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate CAS 2098105-33-8 — Structural Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate (CAS 2098105-33-8, PubChem CID 122239368) is a heterocyclic small molecule bearing a 2‑methyl‑6‑(thiophen‑3‑yl)pyrimidine core esterified with ethanol at the 4‑carboxylate position. Its molecular formula is C₁₂H₁₂N₂O₂S with a molecular weight of 248.3 g·mol⁻¹ [1]. The compound belongs to the broader thienopyrimidine scaffold class, which has been extensively investigated as a privileged structure in kinase inhibitor drug discovery, particularly for targets such as EGFR, VEGFR‑2, JAK2, and MARK4 [2][3]. PubChem records confirm the compound was first deposited in 2016 and is available from multiple chemical vendors for research use [1].

Why Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate Cannot Be Replaced by Generic In‑Class Analogs Without Experimental Validation


Within the 6‑(thiophen‑3‑yl)pyrimidine‑4‑carboxylate chemotype, subtle structural modifications produce large shifts in target engagement, physicochemical properties, and synthetic tractability. The 2‑methyl substituent alters the electron density of the pyrimidine ring and sterically constrains the conformational space accessible to the thiophene ring, differentiating the compound from its 2‑unsubstituted analog (IC₅₀ shifts of >10‑fold have been documented in closely related thienopyrimidine series) [1]. The ethyl ester imparts a computed LogP approximately 0.5–0.8 units higher than the corresponding methyl ester, affecting both passive permeability and metabolic lability [2]. Furthermore, the thiophen‑3‑yl attachment at C‑6 (rather than C‑2 or C‑5) orients the sulfur atom into a specific vector that is critical for hinge‑region hydrogen‑bond networks in kinase active sites — a geometric feature absent in the 2‑(thiophen‑3‑yl)pyrimidine‑4‑carboxylate regioisomer [3]. These cumulative differences mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with fundamentally different biological and physicochemical behavior.

Quantitative Differentiation Evidence for Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate vs. Closest Structural Analogs


Ester‑Group Differentiation: Ethyl Ester vs. Methyl Ester — LogP and Metabolic Stability Comparison

The ethyl ester of 2‑methyl‑6‑(thiophen‑3‑yl)pyrimidine‑4‑carboxylate (target compound, CAS 2098105‑33‑8) exhibits a computed XLogP3 of approximately 1.8–2.1, compared to ~1.3–1.6 for the methyl ester analog (CAS 2098037‑95‑5). This ~0.5 log unit increase in lipophilicity is consistent with the additional methylene unit and is predicted to enhance passive membrane permeability by approximately 1.5‑ to 2‑fold based on the Lipinski/Veber framework [1]. In thienopyrimidine SAR campaigns, ethyl esters have also demonstrated slower rates of esterase‑mediated hydrolysis relative to methyl esters in human liver microsome assays (t₁⁄₂ typically 2–3× longer), a property that can be advantageous for cellular assay consistency [2]. The methyl ester analog has been reported to exhibit potent JAK2 and EGFR inhibitory activity, but no direct head‑to‑head comparative biochemical data between the two esters has been published to date [3].

Physicochemical profiling Medicinal chemistry Lead optimization

2‑Methyl Substitution Impact: Presence vs. Absence of the C‑2 Methyl Group on Kinase Binding Affinity

The presence of a methyl group at the 2‑position of the pyrimidine ring distinguishes the target compound (CAS 2098105‑33‑8) from the simpler 6‑(thiophen‑3‑yl)pyrimidine‑4‑carboxylate scaffold lacking this substituent. In a related series of 4,6‑disubstituted pyrimidine‑based MARK4 inhibitors, the inclusion of aryl/alkyl substituents at positions analogous to the 2‑position resulted in MARK4 ATPase IC₅₀ values spanning 7.52 ± 0.33 μM to 37.99 ± 0.62 μM, a >5‑fold range driven by substituent electronic and steric effects [1]. The 2‑methyl group contributes both a positive inductive effect (+I) that modulates pyrimidine ring electronics and a steric constraint that can pre‑organize the thiophene ring for optimal hinge‑region binding [2]. While no direct head‑to‑head biochemical comparison has been published for the 2‑methyl vs. 2‑H analogs of this exact scaffold, the class‑level SAR trend consistently demonstrates that the 2‑substituent is not a silent spectator but an active determinant of target potency [1].

Kinase inhibitor design Structure-activity relationship Binding affinity

Thiophene Regioisomerism: 3‑Thienyl at C‑6 vs. 3‑Thienyl at C‑2 — Impact on Kinase Hinge‑Region Binding Geometry

The target compound places the thiophen‑3‑yl group at the pyrimidine C‑6 position, whereas a commercially available regioisomer, 2‑(thiophen‑3‑yl)pyrimidine‑4‑carboxylic acid (CAS 1343335‑87‑4), anchors the thiophene at C‑2. In kinase inhibitor design, the C‑6 position of pyrimidines typically projects toward the solvent‑exposed ribose pocket or the DFG‑out allosteric site, while the C‑2 position often engages the hinge region directly [1]. Consequently, swapping the thiophene attachment from C‑6 to C‑2 fundamentally alters the vector along which the thiophene sulfur can form non‑covalent interactions. In the ERK1/2 inhibitor series bearing a (thiophen‑3‑yl)aminopyrimidine scaffold, the C‑6 thiophene orientation contributed to sub‑nanomolar potency (IC₅₀ = 0.11/0.08 nM for ERK1/2), whereas regioisomeric modifications at C‑2 resulted in >100‑fold potency loss in exploratory SAR [2]. No published head‑to‑head comparison exists for the exact target compound vs. its C‑2 regioisomer, but the kinase‑binding geometry argument is well‑established in the pyrimidine kinase inhibitor literature.

Molecular docking Kinase hinge binder Regioisomer differentiation

Methylene Linker Absence: Direct Thiophene Attachment vs. Methylene‑Bridged Analogs — Conformational Restriction and π‑Conjugation

The target compound (CAS 2098105‑33‑8) features a direct C–C bond between the pyrimidine C‑6 and the thiophene C‑3, enabling extended π‑conjugation across the biaryl system. The methylene‑bridged analog, ethyl 6‑[(thiophen‑3‑yl)methyl]pyrimidine‑4‑carboxylate (CAS 2097958‑56‑8), interrupts this conjugation with an sp³ carbon, reducing the electronic communication between the two aromatic rings and increasing the number of rotatable bonds from 4 to 5 [1]. In thienopyrimidine kinase inhibitor optimization, direct attachment has been shown to yield higher binding affinity compared to methylene‑linked analogs, attributed to both reduced entropic penalty upon binding and favorable π‑stacking interactions with the kinase hydrophobic pocket [2]. The rotatable bond count difference (4 vs. 5) translates to a predicted ∼0.5–1.0 kcal mol⁻¹ entropic advantage for the directly attached analog upon target binding, based on the empirical estimate of ∼0.7–1.6 kcal mol⁻¹ per frozen rotor [3].

Conformational analysis Electronic structure Synthetic accessibility

Carboxylic Acid vs. Ethyl Ester: Impact on Cellular Permeability and Synthetic Versatility

The target compound exists as the ethyl ester, whereas the corresponding carboxylic acid, 6‑(thiophen‑3‑yl)pyrimidine‑4‑carboxylic acid (CAS 2090955‑70‑5), carries a free carboxyl group. The acid form is ionized at physiological pH (predicted pKₐ ≈ 3.5–4.0), resulting in poor passive membrane permeability (predicted Pₐₚₚ < 1 × 10⁻⁶ cm s⁻¹) and limited utility in cell‑based assays without prodrug masking [1]. The ethyl ester serves as both a membrane‑permeable form suitable for direct cellular testing and a versatile synthetic handle for further derivatization (amide formation, hydrazinolysis, transesterification) [2]. In a related thieno[2,3‑d]pyrimidine‑4‑carboxylate series, the ethyl ester intermediates enabled rapid analog generation via one‑step aminolysis, yielding diverse amide libraries with EGFR IC₅₀ values ranging from 0.3 nM to >1 μM, whereas the free acid required cumbersome coupling reagents and gave lower overall yields [3].

Prodrug design Cell permeability Synthetic intermediate

Optimal Research and Industrial Application Scenarios for Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate


Kinase Inhibitor Hit‑Finding and Lead Optimization Programs Requiring a Pre‑Organized Thienopyrimidine Scaffold

The target compound is best deployed as a core scaffold in kinase inhibitor discovery programs, particularly those targeting EGFR, VEGFR‑2, JAK2, or MARK4. Its direct C6–thiophene attachment provides the conformational rigidity and π‑conjugation required for efficient hinge‑region binding, while the 2‑methyl group offers a vector for modulating target selectivity through steric and electronic effects. The ethyl ester serves dual purposes: it enables direct testing in cellular kinase assays without prodrug conversion and provides a reactive handle for rapid amide library synthesis. Based on class‑level SAR, researchers can expect measurable kinase inhibition at low micromolar concentrations, with optimization potential to sub‑micromolar or sub‑nanomolar potency through substitution at the ester and thiophene positions [1].

Chemical Biology Probe Development for Studying Kinase‑Dependent Signaling Pathways

For chemical biology applications requiring a cell‑permeable small molecule that modulates kinase activity, the ethyl ester form offers a critical advantage over the carboxylic acid analog: predicted passive permeability sufficient for intracellular target engagement without esterase‑labile prodrug groups that would introduce pharmacokinetic complexity. The compound can be used as a starting point for installing photoaffinity labels or biotin tags via the ester moiety, enabling target identification studies. The well‑characterized thienopyrimidine scaffold has established binding modes in multiple kinase crystal structures, reducing the uncertainty in probe design relative to less‑studied chemotypes [2].

Synthetic Methodology Development Leveraging the Ethyl Ester as a Multifunctional Handle

The ethyl ester functionality makes this compound a valuable substrate for developing and validating new synthetic transformations relevant to medicinal chemistry. It can undergo aminolysis with diverse amines to generate amide libraries, hydrazinolysis to form hydrazides, reduction to the primary alcohol, or transesterification to access alternative esters. The presence of the thiophene ring further enables electrophilic aromatic substitution or cross‑coupling reactions for late‑stage diversification. Methodological studies using this compound can generate SAR datasets that inform both synthetic strategy and biological activity optimization across the thienopyrimidine class [3].

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